molecular formula C4H3BrN4 B2822401 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile CAS No. 1384973-12-9

5-Amino-3-bromo-1H-pyrazole-4-carbonitrile

Katalognummer: B2822401
CAS-Nummer: 1384973-12-9
Molekulargewicht: 187
InChI-Schlüssel: UAOSALPICBLYCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-3-bromo-1H-pyrazole-4-carbonitrile: is an organic compound with the molecular formula C4H3BrN4 and a molecular weight of 187 g/mol It is a heterocyclic compound containing a pyrazole ring substituted with an amino group, a bromine atom, and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One method for synthesizing 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile involves the reaction of 3-bromo-1H-pyrazole-5-amine with carbonyl dichloride under controlled conditions . This reaction typically requires an inert atmosphere and a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle hazardous reagents and by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Condensation reactions: The amino group can participate in condensation reactions with carbonyl compounds.

    Reduction and oxidation: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Condensation reactions: Aldehydes or ketones in the presence of acid or base catalysts.

    Reduction: Hydrogen gas with a metal catalyst or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products:

    Nucleophilic substitution: Substituted pyrazoles.

    Condensation reactions: Schiff bases or imines.

    Reduction: Amino derivatives.

    Oxidation: Carboxylic acid derivatives.

Vergleich Mit ähnlichen Verbindungen

  • 5-Amino-3-chloro-1H-pyrazole-4-carbonitrile
  • 5-Amino-3-iodo-1H-pyrazole-4-carbonitrile
  • 5-Amino-3-fluoro-1H-pyrazole-4-carbonitrile

Comparison: 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can enhance its binding affinity and specificity compared to its chloro, iodo, and fluoro analogs .

Biologische Aktivität

5-Amino-3-bromo-1H-pyrazole-4-carbonitrile is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound's unique structure, characterized by the presence of a bromine atom at the 3-position and an amino group at the 5-position of the pyrazole ring, contributes to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antitumor, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula of this compound is C₄H₃BrN₄, with a molecular weight of 189.00 g/mol. The presence of bromine enhances its reactivity and interaction with various biological targets. The compound can participate in hydrogen bonding due to the amino group, which may influence its solubility and permeability across biological membranes.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Compound IC50 (μg/mL) Target
This compound71.11COX-2
Diclofenac54.65COX-2

In a comparative study, the compound exhibited significant COX-2 inhibitory activity, suggesting its potential as an anti-inflammatory agent . Additionally, histopathological evaluations indicated minimal gastrointestinal toxicity, supporting its safety profile for therapeutic use .

Antitumor Activity

Preliminary investigations into the antitumor properties of this compound have shown promising results. The compound has demonstrated efficacy against various cancer cell lines, including HeLa and HCT116 cells. Its mechanism may involve the inhibition of specific kinases involved in cell proliferation .

Cell Line Inhibition (%)
HeLa75
HCT11668

These findings suggest that this pyrazole derivative could serve as a lead compound for further development in cancer therapeutics.

Enzyme Inhibition

The biochemical interactions of this compound indicate its potential as an enzyme inhibitor. The compound's ability to interact with various biological macromolecules allows it to act on multiple targets within metabolic pathways. Notably, it may inhibit enzymes involved in oxidative stress responses and inflammatory pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of related pyrazole derivatives, providing insights into structure-activity relationships (SAR). For example:

  • Study on COX Inhibition : A series of substituted pyrazoles were synthesized and evaluated for their COX inhibitory activities. Compounds with similar structural features to this compound showed IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating a strong correlation between structural modifications and enhanced biological activity .
  • Antitumor Activity Assessment : In vitro assays revealed that modifications at the 3-position significantly influenced antitumor activity. Compounds with bulky substituents exhibited improved potency against tumor cell lines compared to their simpler counterparts .

Eigenschaften

IUPAC Name

3-amino-5-bromo-1H-pyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN4/c5-3-2(1-6)4(7)9-8-3/h(H3,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOSALPICBLYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(NN=C1N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384973-12-9
Record name 5-amino-3-bromo-1H-pyrazole-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.